1-Tert-butoxy-2-cyclopropoxy-4-iodobenzene
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Overview
Description
1-Tert-butoxy-2-cyclopropoxy-4-iodobenzene is an organic compound with the molecular formula C13H17IO2 and a molecular weight of 332.18 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and an iodine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-4-iodobenzene involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative.
Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction using iodine or an iodine-containing reagent.
Formation of the Tert-butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Formation of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a reaction with cyclopropanol under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Tert-butoxy-2-cyclopropoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butoxy-2-cyclopropoxy-4-iodobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-4-iodobenzene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of a new compound .
Comparison with Similar Compounds
1-Tert-butoxy-2-cyclopropoxy-4-iodobenzene can be compared with similar compounds such as:
1-Tert-butoxy-2-cyclopropoxy-3-iodobenzene: Similar structure but with the iodine atom in a different position.
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene: Similar structure but with different positions of the tert-butoxy and cyclopropoxy groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications.
Properties
Molecular Formula |
C13H17IO2 |
---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-iodo-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17IO2/c1-13(2,3)16-11-7-4-9(14)8-12(11)15-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3 |
InChI Key |
UACXNBGKTDZZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)I)OC2CC2 |
Origin of Product |
United States |
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